2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
One of the fundamental applications of this compound is in the detailed analysis of crystal structures. The compound has been prepared and analyzed through single-crystal X-ray diffractometer data, revealing its orthorhombic space group and lattice constants. This analysis provides insights into the tetracoordinated boron atom within its structure, highlighting the compound's significance in understanding molecular and crystallography structures (Seeger & Heller, 1985).
Synthesis and Structural Characterization
Research also focuses on the synthesis and structural characterization of derivatives of this compound, utilizing spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These studies not only confirm the molecular structures but also perform comparative analysis through DFT calculations, offering valuable data on the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of these compounds. Such detailed characterizations enable the exploration of their vibrational properties and potential applications in various fields, including materials science (Qing-mei Wu et al., 2021).
Boron Ester Intermediates
The compound serves as a precursor for creating boric acid ester intermediates, which are crucial for developing various chemical reactions and analyses. These intermediates have been analyzed for their crystallographic and conformational properties, alongside DFT studies to compare with X-ray diffraction values. Research in this area opens new avenues for understanding the physicochemical properties of such compounds, potentially leading to advancements in chemical synthesis and material science applications (P. Huang et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in reactions such as the suzuki-miyaura cross-coupling reaction .
Biochemical Pathways
Similar compounds are known to be involved in carbon-carbon bond formation reactions .
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may facilitate the formation of new compounds .
Action Environment
Similar compounds are typically stored in a cool, dry place under inert gas , suggesting that they may be sensitive to temperature, moisture, and oxygen.
Properties
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFRRDXTOAXUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339927-19-3 |
Source
|
Record name | 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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